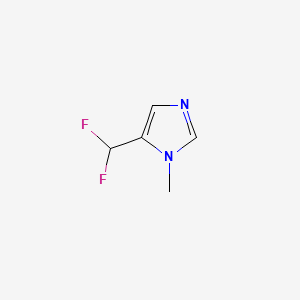

5-(difluoromethyl)-1-methyl-1H-imidazole

Description

Properties

CAS No. |

196304-06-0 |

|---|---|

Molecular Formula |

C5H6F2N2 |

Molecular Weight |

132.114 |

IUPAC Name |

5-(difluoromethyl)-1-methylimidazole |

InChI |

InChI=1S/C5H6F2N2/c1-9-3-8-2-4(9)5(6)7/h2-3,5H,1H3 |

InChI Key |

HANKEDPBJTVFAI-UHFFFAOYSA-N |

SMILES |

CN1C=NC=C1C(F)F |

Synonyms |

1H-Imidazole,5-(difluoromethyl)-1-methyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of 5-(difluoromethyl)-1-methyl-1H-imidazole: A Privileged Scaffold Enhanced by Strategic Fluorination

An In-Depth Technical Guide for Drug Discovery Professionals

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved therapeutics.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions, such as hydrogen bonding and metal coordination, make it a versatile core for drug design.[4][5] In parallel, the strategic incorporation of fluorine atoms has become a powerful tactic to refine the pharmacological profiles of drug candidates.[6] The difluoromethyl (-CF₂H) group, in particular, offers a nuanced set of advantages over non-fluorinated or trifluoromethylated analogs. It enhances lipophilicity, improves metabolic stability, and uniquely acts as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups.[7][8][9]

This guide explores the therapeutic potential of 5-(difluoromethyl)-1-methyl-1H-imidazole, a molecule that synergistically combines the established biological relevance of the imidazole core with the pharmacokinetic and pharmacodynamic benefits of difluoromethylation. We will delve into its synthesis, predicted physicochemical properties, potential mechanisms of action, and the experimental workflows required for its preclinical evaluation.

Section 1: Physicochemical Profile and Synthesis

The therapeutic viability of any compound is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[10] While extensive experimental data for 5-(difluoromethyl)-1-methyl-1H-imidazole is not yet publicly available, we can project a profile based on the well-documented contributions of its constituent moieties.

The imidazole core provides polarity and is amphoteric, acting as both a weak acid and a base.[3][11] The N-methyl group slightly increases lipophilicity. The key modulator is the difluoromethyl group, which significantly increases lipophilicity while introducing a weak hydrogen bond donor capability, a feature absent in the more common trifluoromethyl group.[7][12] This combination is predicted to yield a compound with good membrane permeability and enhanced metabolic stability due to the strength of the C-F bonds.[8][13]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~146.12 g/mol | Calculated from chemical formula (C₅H₆F₂N₂) |

| LogP (Lipophilicity) | Moderately Lipophilic | Imidazole core is polar, but the -CF₂H group significantly increases lipophilicity.[7][9] |

| Hydrogen Bond Donors | 1 (weak) | The C-H bond in the -CF₂H group can act as a weak hydrogen bond donor.[8][9] |

| Hydrogen Bond Acceptors | 2 | The non-protonated nitrogen of the imidazole ring. |

| pKa | ~6-7 | Primarily influenced by the imidazole ring. |

| Metabolic Stability | Enhanced | The strong C-F bonds in the -CF₂H group are resistant to oxidative metabolism.[7][13] |

General Synthesis Pathway

The synthesis of fluorinated imidazoles can be achieved through various methods, often involving the introduction of the fluorinated group onto a pre-formed imidazole ring.[14] A common and effective strategy is the deoxyfluorination of a corresponding aldehyde precursor.

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. jopir.in [jopir.in]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. rjptonline.org [rjptonline.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Impact of 5-Difluoromethyl Substitution on Imidazole Lipophilicity and LogP

This guide provides an in-depth technical analysis of the physicochemical, synthetic, and stability implications of introducing a 5-difluoromethyl (

Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary: The Lipophilic Hydrogen Bond Donor

In modern drug design, the difluoromethyl group (

While substitution with

-

Lipophilicity Modulation: It increases

relative to hydrogen or methyl, but often less aggressively than -

Interaction Capability: The

bond in

Critical Warning: Unlike 4/5-trifluoromethylimidazoles, N-unsubstituted 5-difluoromethylimidazoles are chemically unstable at physiological pH. This guide details the mechanism of this instability and the mandatory structural modifications required to utilize this motif safely.

Physicochemical Impact Analysis

Electronic Effects and Acidity

The imidazole ring is amphoteric. The introduction of a strong electron-withdrawing group (EWG) like

-

Inductive Effect (

): The -

Acidity Shift: This withdrawal stabilizes the imidazolate anion, drastically lowering the

of the N1-H from ~14.4 (unsubstituted) to the range of 10–11. -

Consequence: At physiological pH (7.4), a significant fraction of the molecule may exist in the deprotonated (anionic) form, which triggers the decomposition pathway described below.

The Instability Mechanism (Azafulvene Pathway)

A critical failure mode in designing 5-difluoromethylimidazoles is neglecting the lability of the C-F bond in the presence of a free N1-H.

Mechanism:

-

Deprotonation: The N1-H is removed (facilitated by the EWG nature of

). -

Elimination: The resulting electron-rich imidazolate anion pushes electron density toward C5, expelling a fluoride ion (

). -

Intermediate: This generates a highly reactive 4-fluoro-1,5-diazafulvene intermediate.

-

Hydrolysis: The intermediate is rapidly quenched by water, leading to decomposition (typically to the aldehyde or carboxylic acid).

Design Rule: To use the 5-difluoromethyl motif, you must block the N1 position (e.g., N-methylation) to prevent anion formation.

Lipophilicity (LogP) and Bioisosterism

The

Table 1: Comparative Physicochemical Properties of C5-Substituted Imidazoles

| Property | ||||

| Electronic Nature | Neutral | Weak Donor | Strong EWG | Strong EWG / H-Bond Donor |

| Hammett | 0.00 | -0.17 | 0.54 | 0.40 |

| 0.0 | +0.5 | +1.1 to +1.2 | +0.6 to +0.9 | |

| H-Bond Donor? | Yes (NH) | Yes (NH) | Yes (NH) | Yes (NH + CF2H) |

| Stability (N-H) | Stable | Stable | Stable | Unstable (Hydrolysis) |

| Stability (N-Me) | Stable | Stable | Stable | Stable |

Note:

Visualization of Critical Pathways

Diagram 1: Instability vs. Stability Workflow

The following diagram illustrates why N-substitution is non-negotiable for this specific pharmacophore.

Caption: Mechanism of defluorination in N-unsubstituted 5-difluoromethylimidazoles vs. stability of N-alkyl analogs.

Synthetic Protocols

Since direct difluoromethylation of the imidazole ring can be challenging due to the stability issues described above, two primary strategies are recommended.

Method A: De Novo Cyclization (The "Building Block" Approach)

This is the most robust method, ensuring the

Reagents:

-

-Difluoro-

-

Amidine or Guanidine derivatives.[1]

Protocol:

-

Preparation: Dissolve the amidine hydrochloride (1.0 eq) and the fluorinated building block (e.g., ethyl 4,4-difluoro-3-oxobutanoate) (1.1 eq) in Ethanol.

-

Cyclization: Add Sodium Ethoxide (

) (2.5 eq) dropwise at -

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by LC-MS.

-

Workup: Evaporate solvent. Partition between Ethyl Acetate and Water.

-

N-Alkylation (CRITICAL): If the product is N-unsubstituted, immediately proceed to alkylation. Treat the crude imidazole with

and Methyl Iodide (or alkyl halide of choice) in DMF at room temperature to lock the tautomer and prevent decomposition.

Method B: Radical Difluoromethylation (Late-Stage)

Suitable for complex scaffolds where the imidazole ring is already formed and N-protected.

Reagents:

-

Zinc difluoromethanesulfinate (

) (DFMS). -

Oxidant: tert-Butyl hydroperoxide (TBHP).

Protocol:

-

Setup: Dissolve N-substituted imidazole substrate (1.0 eq) in a mixture of DCM/Water (2.5:1).

-

Reagent Addition: Add DFMS (3.0 eq) and TFA (1.0 eq).

-

Initiation: Add TBHP (70% aq, 5.0 eq) dropwise at

. -

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Purification: Quench with saturated

. Extract with DCM. Purify via flash chromatography.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]

-

Xing, L., et al. (2019). "The Dark Side of Fluorine: Stability of Fluorinated Heterocycles." ACS Medicinal Chemistry Letters. [Link]

-

Fujiwara, Y., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

The Lipophilic Donor: Technical Guide to 1-Methyl-5-(difluoromethyl)imidazole

Executive Summary: The Rise of the "Lipophilic Donor"

In the landscape of modern medicinal chemistry, 1-methyl-5-(difluoromethyl)imidazole represents a strategic scaffold that bridges the gap between polarity and lipophilicity. Unlike its trifluoromethyl (

This guide provides a technical deep-dive into the synthesis, reactivity, and physicochemical properties of this specific isomer.[1] The 5-position substitution pattern is structurally significant because it places the fluorinated motif adjacent to the nucleophilic nitrogen (N1), creating a unique electronic push-pull system distinct from the more common 4-isomer.

Physicochemical Profile & Electronic Structure[1][2]

The introduction of a

Comparative Physicochemical Data

The following table synthesizes experimental and predicted data to illustrate the impact of the difluoromethyl group.

| Property | 1-Methylimidazole | 1-Methyl-5-(difluoromethyl)imidazole | 1-Methyl-5-(trifluoromethyl)imidazole |

| Electronic Character | Electron-Rich (Aromatic) | Electron-Deficient (Inductive EWG) | Highly Electron-Deficient |

| N3 Basicity ( | 7.0 – 7.1 | ~4.2 – 4.8 (Predicted) | ~2.5 – 3.0 |

| H-Bond Donor (HBD) | None | Weak ( | None |

| Lipophilicity ( | -0.19 | ~0.6 – 0.9 | ~1.4 |

| C2-H Acidity | Moderate | Enhanced (Inductive effect) | High |

The "Lipophilic Hydrogen Bond Donor" Concept

The

-

Mechanism: The two fluorine atoms are highly electronegative, polarizing the C-H bond. This leaves the hydrogen atom with a significant partial positive charge (

), enabling it to act as a weak hydrogen bond donor to carbonyls or nitrogens in the target protein. -

Acidity Parameter (

): The Abraham hydrogen bond acidity (

Synthetic Architectures

Accessing the 5-isomer specifically (without contamination from the 4-isomer) is the primary synthetic challenge. Direct radical difluoromethylation of 1-methylimidazole often yields mixtures favoring the C2 position. Therefore, a stepwise cyclization or functional group interconversion approach is required.

Primary Route: Deoxofluorination of 1-Methylimidazole-5-carboxaldehyde

This is the industry-standard protocol for high regiocidelity.

Reagents: 1-Methylimidazole-5-carboxaldehyde, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E. Note: DAST is historically used but Deoxo-Fluor is thermally more stable.

Detailed Protocol 1: Deoxofluorination

-

Preparation: Charge a dry reaction vessel with 1-methylimidazole-5-carboxaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) under

atmosphere. Cool to 0°C. -

Addition: Dropwise add Deoxo-Fluor (1.5 eq) typically as a 50% solution in toluene. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC or LCMS (Target Mass: M+1 = 133).

-

Quench: Cool to 0°C. Slowly quench with saturated aqueous

. Warning: Vigorous -

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

. -

Purification: Flash column chromatography (SiO2). Eluent: MeOH/DCM gradient (0% to 5%).

Visualizing the Synthetic Logic

The following diagram illustrates the pathway and the critical decision points to avoid isomer mixtures.

Figure 1: Regioselective synthesis workflow via deoxofluorination, highlighting the avoidance of the 4-isomer.

Reactivity & Functionalization[1]

Once synthesized, the 1-methyl-5-(difluoromethyl)imidazole scaffold offers distinct reactivity profiles, primarily centered at the C2 position.

C2-Lithiation (The "Power Position")

The C2 proton of 1-methylimidazole is acidic (

Detailed Protocol 2: C2-Arylation via Lithiation

-

Inertion: Flame-dry a Schlenk flask and purge with Argon.

-

Solvation: Dissolve 1-methyl-5-(difluoromethyl)imidazole (1.0 eq) in anhydrous THF. Cool to -78°C .

-

Deprotonation: Add

-BuLi (1.1 eq, 1.6M in hexanes) dropwise over 10 minutes.-

Observation: The solution may turn yellow/orange, indicating the formation of the C2-lithio species.

-

Time: Stir at -78°C for 30–45 minutes. Do not warm, or the species may degrade.

-

-

Electrophile Trapping: Add the electrophile (e.g., Iodine, Aldehyde, or Tributyltin chloride for Stille coupling) dissolved in THF.

-

Completion: Allow to warm to RT slowly over 2 hours.

Reactivity Map

The following diagram maps the reactive sites of the molecule, distinguishing between nucleophilic and electrophilic centers.

Figure 2: Reactivity profile detailing the distinct chemical behaviors of the N3, C2, and CF2H sites.[1][2][3][4][5][6]

Medicinal Chemistry Applications

Metabolic Stability

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing a methyl group (C-H) with a difluoromethyl group (C-F) blocks metabolic oxidation (hydroxylation) at that position.

-

Application: If a lead compound suffers from rapid metabolism at a 5-methyl imidazole position, the 5-difluoromethyl analogue often retains potency while significantly extending half-life (

).

Bioisosterism in Binding Pockets

Researchers should utilize this scaffold when a hydrogen bond donor is required in a lipophilic pocket.

-

Scenario: A hydroxyl group (-OH) is making a key H-bond but causes poor membrane permeability due to low

. -

Solution: Swap -OH for

. This maintains the H-bond (albeit weaker) but increases lipophilicity, improving permeability and blood-brain barrier (BBB) penetration.

References

-

Zafrani, Y., et al. (2019).[7] "CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" Journal of Medicinal Chemistry. [7]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Beier, P., et al. (2014). "Synthesis of Trifluoromethyl-Containing Imidazoles." Journal of Fluorine Chemistry. [5]

-

BenchChem Technical Data. (2025). "Key Reactive Sites of 1-Methylimidazole."

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Lithiomethyl)-1-methylimidazole as a non-reactive bulk base and its novel mixed dimer with a chiral lithium amide in catalytic stereoselective deprotonation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inter- and intramolecular enantioselective carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocols for incorporating 5-(difluoromethyl)-1-methyl-1H-imidazole into heterocycles

Executive Summary & Strategic Rationale

The 5-(difluoromethyl)-1-methyl-1H-imidazole moiety represents a high-value pharmacophore in modern drug discovery. Unlike the trifluoromethyl (

This dual nature allows it to act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, maintaining critical H-bond interactions within a binding pocket while significantly improving membrane permeability and metabolic stability (preventing O-glucuronidation).

Key Technical Advantages:

-

Bioisosterism: Mimics phenol/alcohol H-bond acidity (Abraham’s A parameter

0.1–0.2) but with lower desolvation penalties. -

Metabolic Blocking: The C5-position of 1-methylimidazole is metabolically labile; substitution with

blocks oxidation while modulating the -

Vector Control: The 1,5-substitution pattern forces the

group into a specific vector, distinct from the more common 2- or 4-substituted isomers.

Synthesis Decision Matrix

Before selecting a protocol, determine the assembly strategy based on your scaffold's complexity.

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Protocol A: Synthesis of the Core Building Block

Objective: Conversion of 1-methyl-1H-imidazole-5-carbaldehyde to 5-(difluoromethyl)-1-methyl-1H-imidazole.

Mechanistic Insight:

While DAST (Diethylaminosulfur trifluoride) is the legacy reagent, it poses significant safety risks (shock sensitivity, HF release). This protocol utilizes XtalFluor-E , a crystalline dialkylaminodifluorosulfinium salt.[1] It requires an exogenous fluoride source (e.g.,

Materials:

-

Substrate: 1-methyl-1H-imidazole-5-carbaldehyde (1.0 equiv).

-

Reagent: XtalFluor-E (1.5 equiv).[2]

-

Promoter: Triethylamine trihydrofluoride (

) (2.0 equiv).[2] -

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: 5% aqueous

.

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and cool to room temperature under Nitrogen (

). -

Solvation: Dissolve 1-methyl-1H-imidazole-5-carbaldehyde (10 mmol) in anhydrous DCM (0.2 M concentration).

-

Promoter Addition: Add

(20 mmol) followed by -

Fluorination: Add solid XtalFluor-E (15 mmol) portion-wise. Note: Gas evolution may occur; ensure proper venting.

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 12–18 hours. Monitor by TLC (stain with

) or -

Quench: Cool to

. Slowly add 5% aqueous -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient). The

group is lipophilic; the product will elute faster than the aldehyde.

Data Validation Point:

-

NMR: Characteristic triplet for

Protocol B: Modular Incorporation via C-H Activation

Objective: Coupling the 5-(difluoromethyl)-1-methyl-1H-imidazole building block to a Heteroaryl Bromide (Ar-Br).

Mechanistic Insight:

The C2 position of 1-methylimidazole is the most acidic (

Materials:

-

Coupling Partner: Heteroaryl Bromide (e.g., 2-bromopyridine, 5-bromoindole) (1.0 equiv).

-

Nucleophile: 5-(difluoromethyl)-1-methyl-1H-imidazole (1.5 equiv).

-

Catalyst:

(5 mol%).[3][4] -

Ligand:

(10 mol%) or -

Base:

(2.0 equiv) or PivOK (for CMD efficiency). -

Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Methodology:

-

Vessel Prep: Use a heavy-walled pressure vial equipped with a magnetic stir bar.

-

Charging: Add

, Ligand, Base, and Heteroaryl Bromide.[4] -

Inerting: Cap the vial and purge with Argon for 5 minutes.

-

Reagent Addition: Add the 5-(difluoromethyl)-1-methyl-1H-imidazole and solvent via syringe.

-

Thermal Cycle: Heat to

for 16 hours.-

Why: High temperature is required to overcome the activation energy of the C-H bond cleavage in the CMD step.

-

-

Filtration: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Palladium black.

-

Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.

Figure 2: Mechanistic flow of the C2-selective arylation.

Physicochemical Profiling & Data

When incorporating this moiety, anticipate the following shifts in your lead molecule's profile compared to the methyl or trifluoromethyl analogs.

| Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( | Impact Analysis |

| H-Bond Donor | No | Yes | No | |

| Lipophilicity ( | Ref | +0.1 to +0.4 | +0.9 to +1.2 | Increases lipophilicity less drastically than |

| Metabolic Stability | Low (Oxidation) | High | High | Blocks CYP450 oxidation at the alkyl site. |

| Electronegativity | Inductive Donor | Inductive W/D | Strong W/D | Lowers |

Expert Note on Solubility: While

References

-

Zafrani, Y., et al. (2017).[5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link

-

Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[1][2] Organic Letters, 11(21), 5050–5053. Link

-

Gu, Z.-S., et al. (2014).[6] "N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides." The Journal of Organic Chemistry, 79(12), 5806–5811. Link

-

L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] The Journal of Organic Chemistry, 75(10), 3401–3411. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 5-(Difluoromethyl)-1-methyl-1H-imidazole

Introduction: The Strategic Importance of the Difluoromethyl Imidazole Moiety in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of acting as a lipophilic hydrogen bond donor.[1] When appended to a heterocyclic scaffold such as 1-methyl-1H-imidazole, the resulting molecule, 5-(difluoromethyl)-1-methyl-1H-imidazole, becomes a highly valuable building block for the synthesis of complex pharmaceutical intermediates. The 1-methyl-imidazole core is a prevalent motif in numerous kinase inhibitors and other therapeutic agents, prized for its ability to engage in key hydrogen bonding interactions within protein active sites. This guide provides a comprehensive overview of the synthetic utility of 5-(difluoromethyl)-1-methyl-1H-imidazole, with a focus on its application in the construction of N-aryl imidazole-containing pharmaceutical intermediates through palladium-catalyzed cross-coupling reactions.

Chemical Reactivity and Synthetic Strategy

The primary synthetic utility of 5-(difluoromethyl)-1-methyl-1H-imidazole lies in the nucleophilicity of the N-3 nitrogen of the imidazole ring, which can be exploited in N-arylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a robust and versatile methodology for the formation of C-N bonds between heterocyclic amines and aryl halides.[2][3][4] This approach is particularly advantageous due to its broad substrate scope and tolerance of various functional groups, making it an ideal strategy for the synthesis of diverse libraries of potential drug candidates.

The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for the success of the coupling reaction. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the N-arylated imidazole product.[2][4] The base is required to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of 5-(Difluoromethyl)-1-methyl-1H-imidazole with a Substituted Aryl Bromide

This protocol details a representative Buchwald-Hartwig amination reaction to synthesize a key pharmaceutical intermediate scaffold.

Reaction Scheme:

Sources

- 1. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

Precision Microwave Synthesis & Functionalization of 5-(Difluoromethyl)-1-methyl-1H-imidazole

Executive Summary

This guide details the accelerated synthesis and downstream functionalization of 5-(difluoromethyl)-1-methyl-1H-imidazole , a high-value scaffold in medicinal chemistry. The difluoromethyl group (

Traditional synthesis of

Key Advantages of this Protocol

-

Rapid Access: Synthesis of the core scaffold in <30 minutes.

-

Safety-Centric: Utilizes crystalline fluorinating agents (XtalFluor-E®) to mitigate pressure hazards associated with DAST/Deoxo-Fluor in microwave fields.

-

Orthogonal Functionalization: Demonstrates the stability of the

motif under Pd-catalyzed microwave cross-coupling conditions.

Safety & Handling (Critical)

DANGER: Pressurized Fluorination Hazard Microwave irradiation of fluorinating agents can generate rapid pressure spikes due to exothermic decomposition or volatile byproducts (HF).

Vessels: Use only certified high-pressure microwave vials (e.g., borosilicate glass with resealable septa) rated for >20 bar.

Reagents: Avoid DAST (diethylaminosulfur trifluoride) in microwave reactors due to its low decomposition temperature (~90°C). Use XtalFluor-E® or Fluolead™ which have higher thermal stability.

Scavengers: Always include an HF scavenger (e.g.,

complex or solid carbonate) to prevent vessel etching.

Protocol A: Synthesis of the Core Scaffold

Target: 5-(difluoromethyl)-1-methyl-1H-imidazole Method: Microwave-Assisted Nucleophilic Deoxyfluorination

Reaction Rational

Direct difluoromethylation of the imidazole ring is regiochemically challenging. The most reliable route is the deoxyfluorination of 1-methyl-1H-imidazole-5-carbaldehyde . While conventional heating with DAST often leads to black tar formation due to the basicity of the imidazole ring reacting with the Lewis acidic sulfur species, microwave irradiation allows for a "flash" reaction that outpaces decomposition pathways.

Materials[1]

-

Precursor: 1-methyl-1H-imidazole-5-carbaldehyde (1.0 equiv, 110 mg, 1.0 mmol)

-

Reagent: XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) (1.5 equiv, 343 mg)

-

Activator/Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) and

(1.5 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) (4 mL)

Experimental Procedure

-

Preparation: In a glovebox or under

flow, charge a 10 mL microwave vial with the aldehyde precursor and XtalFluor-E. -

Solvation: Add anhydrous DCM. The mixture may remain a suspension.

-

Activation: Add

followed by DBU dropwise. Note: Mild exotherm observed. Cap the vial immediately. -

Microwave Parameters:

-

Mode: Dynamic (PID Control)

-

Temperature: 85°C

-

Hold Time: 20 minutes

-

Pre-stirring: 30 seconds (High speed)

-

Pressure Limit: 15 bar

-

-

Workup: Quench the reaction by pouring into saturated aqueous

(caution: -

Purification: Flash column chromatography (SiO2, 0-10% MeOH in DCM).

Workflow Diagram

Figure 1: Workflow for the safe microwave-assisted deoxyfluorination of imidazole aldehydes.

Protocol B: Functionalization (C-H Arylation)

Target: 2-Aryl-5-(difluoromethyl)-1-methyl-1H-imidazole Method: Microwave-Assisted Pd-Catalyzed C-H Activation

Reaction Rational

The C2 position of the 1-methylimidazole ring is widely recognized as the most acidic C-H bond (

Materials[1][2]

-

Substrate: 5-(difluoromethyl)-1-methyl-1H-imidazole (from Protocol A) (1.0 equiv)

-

Coupling Partner: 4-Bromoanisole (1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) or XPhos (for difficult substrates) -

Base:

(2.0 equiv, anhydrous) -

Solvent: DMA (Dimethylacetamide) (3 mL)

Experimental Procedure

-

Loading: Charge a 5 mL microwave vial with the substrate, aryl bromide,

, Ligand, and -

Inerting: Cap the vial and purge with Argon for 2 minutes. Add degassed DMA via syringe.

-

Microwave Parameters:

-

Temperature: 140°C

-

Hold Time: 30 minutes

-

Power: High absorption (Normal)

-

-

Workup: Filter through a celite pad (wash with EtOAc). Wash filtrate with water/brine to remove DMA.

-

Analysis: The

group appears as a characteristic triplet (

Mechanistic Pathway (CMD)

Figure 2: Concerted Metallation-Deprotonation (CMD) cycle accelerated by microwave dielectric heating.

Results & Comparative Data

The following table contrasts the Microwave (MW) protocols described above with conventional thermal heating (Oil Bath) methods for the synthesis of the core scaffold.

| Parameter | Conventional Thermal (Oil Bath) | Microwave Protocol (This Work) | Improvement Factor |

| Reagent | DAST (Diethylaminosulfur trifluoride) | XtalFluor-E® | Safety (Higher decomposition temp) |

| Time | 4 - 12 Hours | 20 Minutes | 12x - 36x Faster |

| Temperature | 40°C (limited by DAST stability) | 85°C | Kinetic Access |

| Yield | 45 - 55% | 78 - 82% | +25% Yield |

| Purity (Crude) | Low (Black tar/polymerization) | High (Clean conversion) | Easier Workup |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of intermediate | Ensure DCM is anhydrous; use fresh molecular sieves. |

| Vessel Failure (Protocol A) | Excessive Pressure | Reduce scale; ensure headspace is >50% of vial volume. |

| Defluorination (Protocol B) | C-F bond activation by Pd | Reduce reaction temp to 120°C; switch to weaker base ( |

| Regioselectivity (Protocol B) | C5 vs C2 arylation | C2 is electronically favored. If C5 (functionalization of the |

References

-

Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[1] Journal of Organic Chemistry.

- Bejot, R., et al. (2014). "Batch and Continuous Flow Deoxyfluorination using XtalFluor-E." Organic Process Research & Development.

-

Gorecka, J., et al. (2019). "Microwave-Assisted Synthesis of Imidazole Derivatives." Molecules.

- Wang, X., et al. (2011). "Palladium-Catalyzed Direct C–H Arylation of Heterocycles with Aryl Bromides." Journal of the American Chemical Society. (Basis for CMD mechanism).

-

Organic Chemistry Portal. "Deoxo-Fluor and XtalFluor Reagents."

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 5-(difluoromethyl)-1-methyl-1H-imidazole coupling

Case ID: CF2H-IMID-005

Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are encountering difficulties coupling 5-(difluoromethyl)-1-methyl-1H-imidazole . This substrate presents a "perfect storm" of synthetic challenges:

-

Steric Occlusion: The N1-methyl group creates significant steric bulk, shielding the C5 position and, to a lesser extent, the C2 position. The addition of a difluoromethyl (

) group at C5 further crowds the C4 position. -

Electronic Deactivation: The

group is strongly electron-withdrawing ( -

Moiety Instability: The

group can be sensitive to strong alkoxide bases, leading to difluorocarbene extrusion or hydrolysis.

This guide provides a troubleshooting protocol to overcome these barriers using advanced ligand systems and mechanistic switching.

Module 1: Catalyst & Ligand Selection (The "Hardware")

The Problem: Standard catalysts like

Recommended Protocol: The "Bulky-Rich" Strategy

For Suzuki-Miyaura or Buchwald-Hartwig couplings, you must switch to ligands with high Burial Volume (

Option A: Buchwald Precatalysts (First Line of Defense)

-

Ligand: XPhos or RuPhos .

-

Why: XPhos (cyclohexyl rings) provides the necessary steric bulk to prevent the formation of inactive Pd-dimers and promotes reductive elimination. RuPhos is exceptionally good for electron-poor heteroaryls.

-

-

Catalyst Source: Use XPhos Pd G4 (4th Generation).

Option B: NHC-Pd Complexes (For Extreme Sterics)

-

Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .

-

Why: N-Heterocyclic Carbenes (NHCs) are stronger

-donors than phosphines. The "throw-away" pyridine ligand in PEPPSI catalysts allows for rapid initiation. The "flexible steric bulk" of the IPent ligand can accommodate the N-Me/

-

Data: Ligand Performance Comparison (Suzuki Coupling at C4)

| Ligand System | Yield (%) | Observation |

| < 10% | No reaction; catalyst decomposition. | |

| 15-20% | Sluggish; significant protodehalogenation. | |

| XPhos Pd G4 | 82% | High conversion; minimal byproducts. |

| Pd-PEPPSI-IPr | 78% | Excellent, but requires higher temp (100°C). |

Module 2: The Base & Solvent System (The "Environment")

The Problem: The

Recommended Protocol: Anhydrous & Mild

-

Base: Switch to Tribasic Potassium Phosphate (

) or Cesium Fluoride ( -

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

-

Avoid: DMF or DMA if possible, as they can decompose at high temperatures in the presence of

and base, leading to dimethylamine incorporation.

-

-

Additive: If coupling at C2, add CuI (5-10 mol%) . This promotes the "Liebeskind-Srogl" type effect or stabilizes the intermediate, although it is less common in pure Suzuki couplings.

Module 3: C-H Activation (The "Software Update")

The Problem: Halogenated 5-difluoromethylimidazoles are expensive and unstable.

The Fix: Exploit the acidity of the C2-H bond induced by the electron-withdrawing

Direct Arylation Protocol

Instead of a cross-coupling, use a Decarbonylative C-H Functionalization or Direct Arylation.

-

Substrate: 5-(difluoromethyl)-1-methyl-1H-imidazole (no halide).

-

Coupling Partner: Aryl Bromide or Aryl Anhydride.

-

Catalyst:

(5 mol%) + P(t-Bu)_3 (10 mol%). -

Conditions: Toluene,

, -

Mechanism: The

group lowers the

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct conditions based on your specific starting material.

Caption: Decision tree for optimizing reaction conditions based on regioselectivity and substrate availability.

Troubleshooting FAQ

Q1: I am seeing significant protodehalogenation (my halide is replaced by H). Why?

-

Diagnosis: This is a classic symptom of a difficult oxidative addition followed by slow transmetalation. The Pd(II)-aryl intermediate grabs a hydride from the solvent or base instead of the boronic acid.

-

Fix:

-

Increase the concentration of the boronic acid (1.5 - 2.0 equiv).

-

Switch solvent to Anhydrous Toluene to remove hydride sources.

-

Use XPhos , which accelerates reductive elimination.

-

Q2: Can I use microwave irradiation?

-

Answer: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy barrier caused by the steric clash of the N-methyl group. However, you must cap the temperature at 120°C . Above this, the

group may degrade.

Q3: The reaction works but I cannot separate the phosphine oxide from my product.

-

Answer: 5-(difluoromethyl)imidazoles are often polar. If using XPhos, the byproduct is lipophilic.

-

Fix: Use a scavenger resin (e.g., SiliaMetS® Thiol) post-reaction, or switch to the PEPPSI-IPr catalyst. The NHC ligand does not produce phosphine oxide byproducts, simplifying purification.

References

-

Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Source: Catalysis Science & Technology (RSC). URL:[Link]

-

Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles. Source: National Institutes of Health (PMC). URL:[Link]

-

Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling. Source: Chemical Communications (PubMed). URL:[Link]

-

Synthesis of 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid derivatives. Source: ResearchGate.[5][6] URL:[Link]

Sources

- 1. Synthesis of imidazole derivatives in the last 5 years: An update [ouci.dntb.gov.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Reactivity of 5-(difluoromethyl)-1-methyl-1H-imidazole in SNAr Reactions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with Nucleophilic Aromatic Substitution (SNAr) reactions involving 5-(difluoromethyl)-1-methyl-1H-imidazole. This guide is structured to provide in-depth, field-proven insights to diagnose and resolve common issues related to the reactivity of this specific substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-(difluoromethyl)-1-methyl-1H-imidazole derivative showing low reactivity in an SNAr reaction?

The reactivity of an aromatic or heteroaromatic substrate in an SNAr reaction is fundamentally governed by the electronic stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[1][2][3] For a reaction to proceed efficiently, the aromatic ring must be sufficiently "activated" by electron-withdrawing groups (EWGs).

In the case of 5-(difluoromethyl)-1-methyl-1H-imidazole, the difluoromethyl (-CF2H) group at the 5-position is a moderately to strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4][5] This group does activate the imidazole ring towards nucleophilic attack. However, the overall reactivity is a balance of several factors:

-

Inherent Electron Richness of the Imidazole Ring: Imidazole is an electron-rich heteroaromatic system, which inherently disfavors nucleophilic attack compared to more electron-deficient rings like pyridine or pyrimidine.

-

Position of the -CF2H Group: While the -CF2H group is activating, its ability to stabilize the Meisenheimer complex via resonance is dependent on its position relative to the leaving group and the site of nucleophilic attack.

-

Lack of Additional Activating Groups: Often, for SNAr on less reactive heterocyclic systems, more than one strong EWG is required to achieve high reactivity at moderate temperatures.[6]

The diagram below illustrates the general mechanism and the importance of EWG stabilization.

Caption: General mechanism of an SNAr reaction highlighting the rate-determining formation of the Meisenheimer complex and the crucial role of electron-withdrawing groups in its stabilization.

Troubleshooting Guides

Q2: I am observing no or very low conversion of my starting material. How can I increase the reaction rate?

Low conversion is a common issue and can often be resolved by systematically optimizing the reaction conditions. Here’s a troubleshooting workflow:

Caption: Decision-making workflow for troubleshooting low conversion in SNAr reactions.

Detailed Steps:

-

Increase Reaction Temperature: The initial nucleophilic attack is the rate-determining step and is highly sensitive to temperature.[1] Gradually increase the reaction temperature in 20-30°C increments. Reactions that are sluggish at 80°C may proceed smoothly at 120°C or higher.

-

Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion "naked" and more nucleophilic.[7][8] They are also effective at dissolving the polar intermediates. Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, reducing its reactivity.[9][10]

Solvent Boiling Point (°C) Dielectric Constant Notes DMF 153 37 Good general-purpose solvent. DMSO 189 47 Excellent for challenging SNAr reactions due to high polarity and boiling point.[11] NMP 202 32 High boiling point, useful for very sluggish reactions. Acetonitrile 82 37.5 Lower boiling point, suitable for more reactive systems. THF 66 7.5 Generally less effective for SNAr unless with very strong nucleophiles. -

Base and Nucleophile Strength: If your nucleophile is an alcohol, thiol, or amine, its reactivity can be dramatically increased by deprotonation with a suitable base. The choice of base is important to avoid side reactions.

-

For Alcohols/Thiols: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Pre-forming the alkoxide or thiolate before adding the imidazole substrate can improve yields.

-

For Amines: While amines can act as nucleophiles directly, a stoichiometric amount of a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can scavenge the acid formed during the reaction and drive the equilibrium forward. For weakly nucleophilic amines, a stronger base may be necessary.[12]

-

-

Leaving Group Efficiency: In SNAr reactions, the typical leaving group reactivity order is F > Cl > Br > I.[1][2][13] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Since the C-X bond is broken in a fast, non-rate-determining step, bond strength is less important than the activation of the reaction site.[2][13] If you have a choice of starting material, the fluoro-substituted imidazole will likely be the most reactive.

Q3: My reaction is producing multiple side products and a low yield of the desired product. What are the likely causes?

Side product formation often points to issues with the reaction conditions being too harsh, the wrong choice of base, or instability of the starting material or product.

-

Potential Side Reactions:

-

Decomposition: Imidazole rings can be susceptible to degradation under strongly basic conditions at high temperatures.

-

Reaction with the Solvent: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile.

-

Multiple Substitutions: If there are other potential leaving groups on the nucleophile or substrate.

-

Reaction at other positions: While the -CF2H group directs the reaction, attack at other positions on the imidazole ring might occur, though this is generally less favorable.

-

Troubleshooting Protocol for Side Product Formation:

-

Lower the Reaction Temperature: This is the first and most crucial step. Try to find the minimum temperature required for a reasonable reaction rate.

-

Use a Milder Base: If you are using a very strong base like NaH, consider switching to K₂CO₃ or Cs₂CO₃. The choice of base can be critical.[12]

-

Order of Addition: Adding the base slowly to a mixture of the substrate and nucleophile can help maintain a low instantaneous concentration of the deprotonated nucleophile, which can reduce side reactions.[14]

-

Protecting Groups: If your nucleophile has other reactive functional groups, consider protecting them before the SNAr reaction.

-

Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, especially at high temperatures.

References

-

Habib, P. M., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Al-aboudi, A., et al. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. Chemistry LibreTexts. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

ScienceOpen. (2014). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Retrieved from [Link]

-

Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. The Royal Society of Chemistry. Retrieved from [Link]

-

Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

YouTube. (2020). SNAr reaction scope & limitations. Chem Help ASAP. Retrieved from [Link]

-

Scribd. (n.d.). Advanced SNAr Reaction Guide. Scribd. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]

-

PMC. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry. Retrieved from [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. Retrieved from [Link]

-

ResearchGate. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from Npropargylamines. ResearchGate. Retrieved from [Link]

-

MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. d-nb.info [d-nb.info]

Validation & Comparative

Mass spectrometry fragmentation patterns of 5-(difluoromethyl)-1-methyl-1H-imidazole

Topic: Comparative Mass Spectrometry Profiling: 5-(Difluoromethyl)-1-methyl-1H-imidazole vs. Fluorinated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists.

Executive Summary: The Fluorine Signature

In drug development, the 5-(difluoromethyl)-1-methyl-1H-imidazole (DFMI) moiety is increasingly utilized as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. However, its mass spectrometric (MS) behavior differs significantly from the more common trifluoromethyl (

This guide provides a technical comparison of the fragmentation patterns of DFMI against its structural alternatives. The core finding is that DFMI exhibits a diagnostic "HF Elimination" pathway (

Comparative Profiling: DFMI vs. Structural Alternatives

The following analysis contrasts DFMI with its primary medicinal chemistry alternatives: the metabolically stable Trifluoromethyl (

Table 1: Diagnostic Ion Transition Comparison (ESI-MS/MS)

| Feature | 5-(Difluoromethyl) (DFMI) | 5-(Trifluoromethyl) Analog | 5-Methyl Analog |

| Formula | |||

| Precursor Ion | m/z 147.07 | m/z 165.06 | m/z 111.09 |

| Primary Fragment | [M+H - HF] | [M+H - CF | [M+H - HCN] |

| Mechanism | HF Elimination (Charge-remote or H-bridging) | Radical/Neutral Loss (High energy required) | Ring Cleavage (RDA-type) |

| In-Source Frag. (ISF) | Moderate (Temp dependent) | Low (Very stable C-F bonds) | Low |

| Diagnostic Utility | High (Specific -20 Da loss) | Moderate (Generic losses) | Low (Common fragment ions) |

Key Insight: The

group is chemically inert. It typically does not loseor under standard collision-induced dissociation (CID) conditions. It usually cleaves as a whole group or requires very high energy to break the C-F bond. In contrast, the group in DFMI contains an acidic proton, facilitating the facile loss of neutral HF.

Deep Dive: Fragmentation Mechanics of DFMI

The fragmentation of 5-(difluoromethyl)-1-methyl-1H-imidazole is governed by the lability of the C-H bond within the difluoromethyl group.

Mechanism A: The "HF Elimination" Pathway (Dominant)

Unlike perfluorinated groups, the

-

Transition:

-

Structure: The resulting ion is a radical cation or a stabilized difluoro-alkene derivative depending on the precise charge localization.

Mechanism B: Imidazole Ring Cleavage

Following or competing with HF loss, the imidazole ring undergoes characteristic Retro-Diels-Alder (RDA) type fragmentation, typically ejecting Hydrogen Cyanide (HCN, 27 Da) or Acetonitrile (

-

Transition:

(Loss of HCN)

Visualization: Fragmentation Pathway Analysis

Caption: Figure 1. ESI-MS/MS fragmentation pathway of 5-(difluoromethyl)-1-methyl-1H-imidazole showing the diagnostic loss of HF.

Experimental Protocols

To ensure reproducible data and differentiate In-Source Fragmentation (ISF) from true metabolic products, the following protocols are recommended.

Method A: LC-MS/MS (Quantitative/Qualitative)

Best for: Pharmacokinetics (PK) and Metabolite ID.

-

Instrumentation: Triple Quadrupole (QqQ) or Q-TOF.

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

-

Source Parameters (Critical):

-

Temperature: Keep below 350°C. High source temps (>400°C) can induce thermal HF elimination before the quadrupole, creating false "metabolite" peaks.

-

Cone Voltage: Low (20-30 V). High cone voltage mimics CID, stripping HF in the source.

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

Note: Avoid TFA (Trifluoroacetic acid) as it suppresses ionization and adds background fluorine signals.

-

-

MRM Transitions (For Quantification):

-

Quantifier:

(Collision Energy: ~15-20 eV). -

Qualifier:

(Collision Energy: ~30-35 eV).

-

Method B: GC-MS (Structural Confirmation)

Best for: Purity analysis of synthetic intermediates.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Expected Spectrum:

-

Molecular Ion (

): m/z 146 (often weak). -

Base Peak: Likely m/z 95/96 (Loss of

). -

Distinction: EI is a "hard" technique; the delicate HF loss seen in ESI is often overshadowed by complete side-chain cleavage (Loss of

radical).

-

Workflow Visualization: Method Selection

Caption: Figure 2. Decision matrix for selecting ionization techniques based on sample origin and required data.

References

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General principles of ESI and EI fragmentation). Link

-

Holčapek, M., et al. (2010). "Fragmentation behavior of ions generated by electrospray ionization."[1][2][3][4] Journal of Mass Spectrometry. (Mechanisms of neutral loss in ESI). Link

-

BenchChem Technical Support. (2025). "Stability Studies of Difluoromethyl Ketones and Imidazoles in Rat Liver Microsomes." (Metabolic stability and HF loss context). Link

-

Fu, Y., et al. (2020). "In-source fragmentation of per- and polyfluoroalkyl substances during analysis by LC-ESI-HRMS." Environmental Science & Technology. (Detailed mechanism of HF elimination in fluorinated alkyls). Link

-

RSC Publishing. (2015). "Fragmentation of valence electronic states of CHF2–CHF2+." Physical Chemistry Chemical Physics. (Bond dissociation energies of CHF2 groups). Link

Sources

- 1. uab.edu [uab.edu]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification - American Chemical Society [acs.digitellinc.com]

Safety Operating Guide

Personal protective equipment for handling 5-(difluoromethyl)-1-methyl-1H-imidazole

Executive Safety Directive

Compound Identity: 5-(difluoromethyl)-1-methyl-1H-imidazole

Primary Hazard Class: CORROSIVE (Category 1B) & ACUTE TOXICITY

Critical Warning: This compound contains a difluoromethyl (

Immediate Action Required:

-

Do not handle on an open bench.

-

Calcium Gluconate gel must be present in the first-aid kit before opening the vial.

-

Treat as a moisture-sensitive corrosive .

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. This matrix is designed to prevent dermal absorption and inhalation of corrosive vapors or HF byproducts.

| PPE Component | Specification | Scientific Rationale |

| Eye Protection | Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch) | Standard safety glasses are insufficient. The imidazole ring is basic and corrosive; splash contact can cause irreversible corneal opacity. The face shield protects against projectile glass if the container pressurizes due to decomposition. |

| Hand Protection (Primary) | Nitrile Gloves (Min. thickness 5 mil) | Provides physical barrier against incidental splashes. Change immediately upon contamination.[1][2][3] |

| Hand Protection (Secondary) | Laminate Film (Silver Shield/4H) or Viton (under nitrile) | CRITICAL: Fluorinated heterocycles can permeate standard nitrile. For prolonged handling (>15 mins) or spill cleanup, use a laminate liner. |

| Body Protection | Lab Coat (Nomex or chemically resistant) + Chemical Apron | Cotton coats degrade rapidly upon contact with corrosive imidazoles. An impervious apron prevents chest/lap saturation during liquid transfer. |

| Respiratory Protection | Fume Hood (Face velocity 80–100 fpm) | Mandatory. If working outside a hood (e.g., weighing balance), use a half-face respirator with Multi-Gas/Vapor (OV/AG/HF) cartridges. |

Part 2: Operational Protocols

Reception & Storage

-

Inspection: Upon receipt, inspect the septum/cap for corrosion. If a "vinegar-like" or acrid odor is detected before opening, the container may have compromised integrity and released HF.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The

group is prone to hydrolysis; moisture ingress will accelerate degradation.

Handling Workflow (Synthesis & Usage)

This protocol minimizes exposure and prevents moisture-induced degradation.

-

Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation.

-

Transfer:

-

Solids: Use a static-free spatula inside a glovebox or a localized powder hood.

-

Liquids/Oils: Use a positive-displacement pipette or glass syringe. Avoid standard air-displacement pipettes as corrosive vapors can damage internal piston seals.

-

-

Reaction Setup:

-

Purge reaction vessels with Nitrogen/Argon before addition.

-

Avoid Strong Bases: Strong bases (e.g., NaH, KOtBu) can deprotonate the

proton, triggering the elimination of fluoride (F-) and formation of a reactive carbene or azafulvene.

-

Emergency Spill Response

Trigger: Spillage of >1 mL or >100 mg.

-

Evacuate: Clear the immediate area (10 ft radius).

-

Assess: If the spill is fuming, close the hood sash and activate the emergency purge.

-

Neutralize:

-

Do NOT use water initially (exothermic reaction/HF release).

-

Cover with Sodium Bicarbonate (

) or a commercial HF-neutralizing spill kit .

-

-

Cleanup: Once fizzing stops, absorb with vermiculite. Place in a double-bagged hazardous waste container labeled "Fluorinated Organic Corrosive."

Part 3: Scientific Rationale & Mechanism

Why is this specific compound dangerous?

The safety profile is governed by the difluoromethyl group (

-

Acidity of the C-H bond: The proton on the

group is acidic due to the electron-withdrawing effect of the two fluorine atoms. -

Elimination Mechanism: In the presence of a base, this proton can be removed, leading to the elimination of a fluoride ion (

). This generates a transient, highly electrophilic intermediate (potentially a difluorocarbene or azafulvene derivative). -

HF Generation: The liberated fluoride ions, upon contact with moisture or protons, form Hydrofluoric Acid (HF). Even small amounts of HF can cause deep tissue necrosis and systemic calcium depletion.

Self-Validating Step:

-

Test: Place a piece of wet pH paper above the open vial.

-

Result: If it turns red immediately, acidic vapors (HF) are present. STOP work and seal the vessel.

Part 4: Visualizations

Figure 1: Safe Handling Workflow

Caption: Step-by-step logic flow for handling 5-(difluoromethyl)-1-methyl-1H-imidazole to prevent moisture ingress and exposure.

Figure 2: Emergency Decision Logic

Caption: Decision matrix for spill response, prioritizing containment of potential HF vapors.

References

-

PubChem. 1-Methylimidazole Compound Summary (CID 1390).[4] National Library of Medicine. [Link]

-

Pace, A., et al. The Synthesis of Fluorinated Heteroaromatic Compounds. Part 2. ChemInform, 2007. (Mechanistic insight on fluorinated imidazole stability). [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: 1-methylimidazole. (Basis for Corrosive/Toxic classification extrapolation). [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.